2-シクロプロピルプロピオンアルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

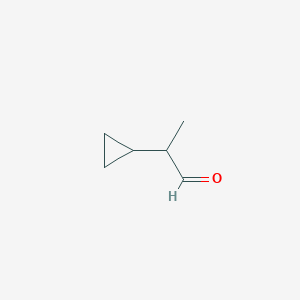

2-Cyclopropyl-propionaldehyde is an organic compound characterized by the presence of a cyclopropyl group attached to a propionaldehyde moiety

科学的研究の応用

2-Cyclopropyl-propionaldehyde has several applications in scientific research:

作用機序

Target of Action

Cyclopropane-containing compounds have been shown to interact with various biological targets, modifying the pharmacological activity level of medicines . The cyclopropane fragment imposes conformational rigidity on the molecules of physiologically active compounds .

Mode of Action

Cyclopropane-containing compounds are known to interact with their targets by imposing conformational rigidity on the molecules of physiologically active compounds . This interaction can increase the metabolic stability of the target structures and extend the scope of their therapeutic action .

Biochemical Pathways

Cyclopropane fatty acid biosynthesis in plants is one pathway that could potentially be influenced . The cyclopropane fragment is known to modify the pharmacological activity level of medicines .

Pharmacokinetics

Cyclopropane-containing compounds are known to increase the metabolic stability of target structures , which could potentially impact the bioavailability of 2-Cyclopropyl-propionaldehyde.

Result of Action

Cyclopropane-containing compounds are known to modify the pharmacological activity level of medicines , which could potentially result in various molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Cyclopropyl-propionaldehyde. For instance, temperature and photosynthetically active radiation (PAR) have been shown to affect the emission of formaldehyde and acetaldehyde from certain plant species . These factors could potentially influence the action of 2-Cyclopropyl-propionaldehyde.

生化学分析

Biochemical Properties

The biochemical properties of 2-Cyclopropyl-propionaldehyde are not well-studied. Aldehydes in general are known to participate in various biochemical reactions. They can act as electrophiles, attracting electron-rich nucleophiles. This property allows them to interact with various biomolecules, including enzymes and proteins. For instance, they can undergo nucleophilic addition reactions, where a nucleophile, such as a protein or enzyme, attacks the electrophilic carbon atom in the carbonyl group .

Cellular Effects

The specific cellular effects of 2-Cyclopropyl-propionaldehyde are currently unknown due to the lack of research data. Aldehydes can influence cell function in several ways. They can react with nucleophilic sites in proteins and nucleic acids, potentially altering their function. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Cyclopropyl-propionaldehyde is not well-understood due to the lack of specific studies. Aldehydes can interact with biomolecules through their carbonyl group. They can form covalent bonds with nucleophilic amino acid residues in proteins, potentially inhibiting or activating enzyme function. They can also influence gene expression by reacting with nucleic acids .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Cyclopropyl-propionaldehyde in laboratory settings are not well-documented. Aldehydes are generally reactive and may degrade over time, especially under certain conditions such as exposure to heat or light. Long-term effects on cellular function would depend on the specific interactions of 2-Cyclopropyl-propionaldehyde with cellular components .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 2-Cyclopropyl-propionaldehyde in animal models. The effects of chemicals generally vary with dosage, and high doses can often lead to toxic or adverse effects .

Metabolic Pathways

The specific metabolic pathways involving 2-Cyclopropyl-propionaldehyde are not known. Aldehydes can be metabolized in the body through several pathways. For instance, they can be oxidized to carboxylic acids by aldehyde dehydrogenases, or reduced to alcohols by alcohol dehydrogenases .

Transport and Distribution

Small aldehydes can often diffuse across cell membranes due to their small size and polarity .

Subcellular Localization

Aldehydes can react with various biomolecules, potentially localizing to regions of the cell where these molecules are abundant .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-propionaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction, which employs diiodomethane and zinc-copper couple, is a well-known method for introducing the cyclopropyl group . Another method involves the use of cyclopropyl Grignard reagents in cross-coupling reactions with aldehydes .

Industrial Production Methods: Industrial production of 2-Cyclopropyl-propionaldehyde typically involves large-scale cyclopropanation reactions. The use of cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents is a notable method due to its efficiency and scalability .

化学反応の分析

Types of Reactions: 2-Cyclopropyl-propionaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The cyclopropyl group can participate in substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Hydrochloric acid or sodium hydroxide for acidic or basic conditions, respectively.

Major Products:

Oxidation: 2-Cyclopropyl-propionic acid.

Reduction: 2-Cyclopropyl-propanol.

Substitution: Various substituted cyclopropyl derivatives depending on the reagents used.

類似化合物との比較

Cyclopropylmethanol: Similar in structure but with a hydroxyl group instead of an aldehyde.

Cyclopropylcarboxylic acid: Contains a carboxyl group instead of an aldehyde.

Cyclopropylamine: Contains an amino group instead of an aldehyde.

Uniqueness: 2-Cyclopropyl-propionaldehyde is unique due to the presence of both the cyclopropyl and aldehyde functional groups, which confer distinct reactivity and potential for diverse chemical transformations. Its structural rigidity and reactivity make it a valuable intermediate in organic synthesis and industrial applications .

特性

IUPAC Name |

2-cyclopropylpropanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5(4-7)6-2-3-6/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKNSYGJEBXYGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(sec-butyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505604.png)

![Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate](/img/structure/B2505605.png)

![2-(4-FLUOROPHENYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2505607.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2505608.png)

![2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol](/img/structure/B2505616.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505618.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2505626.png)